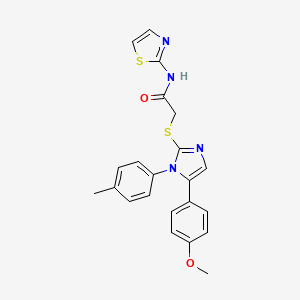

2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

2-((5-(4-Methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring a core imidazole ring substituted with 4-methoxyphenyl and p-tolyl groups. The thioether linkage connects the imidazole scaffold to an acetamide moiety, which is further functionalized with a thiazole ring. The thiazole ring, a common pharmacophore, may facilitate interactions with biological targets such as kinases or proteases .

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O2S2/c1-15-3-7-17(8-4-15)26-19(16-5-9-18(28-2)10-6-16)13-24-22(26)30-14-20(27)25-21-23-11-12-29-21/h3-13H,14H2,1-2H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIWCTHOGNYZIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide, characterized by its complex structure, exhibits significant potential in various biological applications. This article explores its biological activity, including antimicrobial and anticancer properties, and provides a detailed overview of its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features an imidazole ring, thioether linkage, and an acetamide moiety. The molecular formula is , with a molecular weight of 436.6 g/mol. The presence of the methoxyphenyl and p-tolyl groups enhances its chemical reactivity and biological activity.

| Property | Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | 436.6 g/mol |

| Structural Features | Imidazole ring, thioether linkage, acetamide group |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The imidazole ring can inhibit enzyme activities or bind to receptors, while the methoxy and p-tolyl groups may enhance binding affinity. The thioether linkage contributes stability, facilitating interactions with biological molecules.

Antimicrobial Activity

Research indicates that compounds with imidazole structures often exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains. A study demonstrated that imidazole derivatives could inhibit bacterial growth by disrupting cell wall synthesis and function.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

- Inhibition of Cancer Cell Proliferation : In vitro studies reported significant cytotoxic effects against colorectal cancer cell lines (SW480, HCT116, Caco-2) with IC50 values ranging from 23.12 nM to 33.14 nM . This suggests that the compound effectively inhibits cancer cell proliferation through mechanisms such as tubulin polymerization disruption.

- Mechanism of Action : The compound was found to induce DNA damage in cancer cells by increasing γ-H2AX foci, a marker for DNA double-strand breaks . This action may enhance the efficacy of other chemotherapeutic agents like doxorubicin by downregulating P-glycoprotein expression.

- Case Study : A recent study highlighted a series of imidazole derivatives that displayed potent activity against various cancer cell lines, emphasizing the structural importance of substituents like methoxy groups in enhancing anticancer activity .

Research Findings

Several studies have investigated the biological activities of related compounds:

- Antiviral Properties : Imidazole derivatives have been reported as promising antiviral agents. For example, certain thiazolidinone derivatives showed over 95% inhibition of NS5B RNA polymerase in vitro . This suggests that structural similarities may allow for similar antiviral efficacy in the target compound.

- Cytotoxicity Studies : Compounds bearing electron-donating substituents on phenolic rings have demonstrated enhanced cytotoxicity against cancer cell lines compared to their electron-withdrawing counterparts .

Comparison with Similar Compounds

Key Observations:

Anticancer Activity : The benzothiazole-containing analogue from exhibits cytotoxic activity (IC50 = 15.67 µg/mL) against glioma cells, suggesting that the thioacetamide-imidazole scaffold may synergize with benzothiazole for antiproliferative effects.

Enzyme Inhibition : Compound 1c , with a pyridine core and 4-methoxyphenyl groups, demonstrates potent CD73 inhibition (IC50 = 0.3 µM), highlighting the importance of methoxy substituents in enzyme targeting.

Structural Flexibility : The triazole-containing compound 9c shows improved docking poses compared to the target compound, likely due to the bromophenyl group enhancing hydrophobic interactions.

Key Observations:

Yield Optimization : Piperazine-substituted derivatives (e.g., 3d ) achieve higher yields (~78%) compared to triazole-containing analogues (~65–73%), likely due to milder reaction conditions.

Lipophilicity : Bromophenyl-substituted compounds (e.g., 9c ) exhibit higher LogP values (~4.1), suggesting enhanced membrane permeability over the target compound (estimated LogP ~3.5).

Structure-Activity Relationship (SAR) Insights

- Imidazole vs. Pyridine Cores : Pyridine-based analogues (e.g., 1c ) show superior enzyme inhibition, while imidazole derivatives (e.g., ) are more effective in cytotoxicity assays.

- Substituent Effects :

- Heterocycle Synergy : Thiazole and triazole rings improve binding affinity in docking studies, as seen in compounds 9c and 5a–m .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?

- Methodology : Synthesis involves coupling a thiol-containing imidazole intermediate with 2-chloro-N-(thiazol-2-yl)acetamide in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile). Purification is typically achieved via recrystallization from ethanol .

- Critical Parameters :

- Temperature : 80–100°C.

- Reaction Time : 4–6 hours.

- Yield : 60–75% (depending on substituent steric effects).

Q. How is the compound characterized structurally?

- Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on imidazole and thiazole rings.

- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₈H₁₈N₄O₂S₂, MW: 386.49) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch in acetamide) and ~1250 cm⁻¹ (C-S bond in thioether) .

- Data Table :

| Key Spectral Peaks | Assignment |

|---|---|

| δ 7.8–7.2 ppm (¹H NMR) | Aromatic protons (p-tolyl, 4-methoxyphenyl) |

| δ 170–175 ppm (¹³C NMR) | Acetamide carbonyl |

Q. What preliminary biological activities have been reported?

- Screening Data :

- Antimicrobial : Moderate activity against S. aureus (MIC: 32 µg/mL) due to thiazole-imidazole synergy disrupting bacterial membranes .

- Anticancer : IC₅₀ values of 10–50 µM in HeLa cells, linked to apoptosis induction via caspase-3 activation .

- Limitations : Lack of in vivo studies; selectivity over normal cell lines (e.g., HEK293) requires validation .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect bioactivity?

- SAR Insights :

- Thiazole Substituents : Electron-withdrawing groups (e.g., -NO₂) enhance antimicrobial potency but reduce solubility.

- Imidazole Modifications : Bulky substituents (e.g., p-tolyl vs. 4-chlorophenyl) improve target binding affinity .

- Data Table :

| Analog | Substituent (R) | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) |

|---|---|---|---|

| Parent | 4-methoxyphenyl | 32 | 25 |

| Analog 1 | 3-nitrophenyl | 16 | 18 |

| Analog 2 | 4-chlorophenyl | 64 | 40 |

Q. What mechanistic insights exist for its interaction with biological targets?

- Proposed Mechanisms :

- Enzyme Inhibition : Competes with ATP in kinase binding pockets (e.g., EGFR) via π-π stacking of the imidazole ring .

- DNA Interaction : Intercalation suggested by fluorescence quenching assays with ctDNA (binding constant: ~10⁴ M⁻¹) .

- Experimental Design :

- Molecular Docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17).

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics .

Q. How can analytical methods resolve contradictory solubility/stability data?

- Contradictions : Discrepancies in reported aqueous solubility (0.1–1.2 mg/mL) due to polymorphic forms.

- Resolution Strategies :

- HPLC-PDA : Monitor degradation products under accelerated stability conditions (40°C/75% RH).

- DSC/TGA : Identify stable polymorphs (melting point: 180–185°C) .

Methodological Recommendations

Q. What strategies optimize yield in multi-step synthesis?

- Key Steps :

Intermediate Isolation : Purify imidazole-thiol precursor via column chromatography (silica gel, hexane/EtOAc).

Coupling Reaction : Use a 1.2:1 molar ratio of thiol to chloroacetamide to minimize disulfide byproducts .

- Troubleshooting :

- Low yield: Increase reaction time to 8 hours or add catalytic KI.

- Impurities: Use preparative TLC for challenging separations .

Q. How to design experiments for elucidating metabolic pathways?

- Approach :

- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.

- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

Research Gaps and Future Directions

- Unresolved Challenges :

- Limited data on oral bioavailability and plasma protein binding.

- Mechanism of resistance in bacterial strains (e.g., efflux pump activation).

- Priority Studies :

- In Vivo Toxicity : Acute/chronic toxicity in rodent models.

- Co-crystallization : X-ray structures with target enzymes for rational drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.